Cudc-305

Catalog No.
S548368
CAS No.
1061318-81-7
M.F
C22H30N6O2S
M. Wt
442.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cudc-305

CAS Number

1061318-81-7

Product Name

Cudc-305

IUPAC Name

2-[[6-(dimethylamino)-1,3-benzodioxol-5-yl]sulfanyl]-1-[2-(2,2-dimethylpropylamino)ethyl]imidazo[4,5-c]pyridin-4-amine

Molecular Formula

C22H30N6O2S

Molecular Weight

442.6 g/mol

InChI

InChI=1S/C22H30N6O2S/c1-22(2,3)12-24-8-9-28-14-6-7-25-20(23)19(14)26-21(28)31-18-11-17-16(29-13-30-17)10-15(18)27(4)5/h6-7,10-11,24H,8-9,12-13H2,1-5H3,(H2,23,25)

InChI Key

RVJIQAYFTOPTKK-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

Debio0932; Debio-0932; Debio 0932; CUDC305; CUDC-305; CUDC 305.

Canonical SMILES

CC(C)(C)CNCCN1C2=C(C(=NC=C2)N)N=C1SC3=CC4=C(C=C3N(C)C)OCO4

The exact mass of the compound Debio 0932 is 442.21509 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Cudc-305 is a synthetic, orally active small molecule inhibitor of Heat Shock Protein 90 (HSP90) belonging to the imidazopyridine class. It functions by binding with high affinity to the N-terminal ATP-binding pocket of HSP90α and HSP90β isoforms, which induces the proteasomal degradation of HSP90 client proteins critical for tumor cell growth and survival. [1] Unlike first-generation, natural product-derived HSP90 inhibitors, Cudc-305 was developed to possess more favorable pharmacological properties for research applications, particularly in complex in vivo models. [1]

Procuring a first-generation HSP90 inhibitor like 17-AAG (Tanespimycin) instead of Cudc-305 introduces significant experimental hurdles that can compromise data reproducibility and limit model selection. The 17-AAG ansamycin class is characterized by poor aqueous solubility and limited oral bioavailability, often necessitating complex formulations and parenteral administration for in vivo studies. [1] Furthermore, many of these older compounds are substrates for the P-glycoprotein multidrug resistance efflux pump, which can lead to inconsistent exposure in target tissues. Cudc-305 was specifically designed to overcome these liabilities, offering a more reliable and experimentally tractable tool for in vivo cancer research. [1]

Exceptional Oral Bioavailability for Simplified In Vivo Dosing

Cudc-305 demonstrates an oral bioavailability of 96.0% in mouse pharmacokinetic studies. [1] This high degree of oral absorption stands in stark contrast to the known limitations of the first-generation ansamycin class of HSP90 inhibitors (e.g., 17-AAG), which have notoriously poor oral bioavailability and often require i.v. injection or complex formulations for in vivo use. [1]

Evidence DimensionOral Bioavailability (F%) in Mice
Target Compound Data96.0%
Comparator Or Baseline17-AAG class inhibitors: Limited / Poor
Quantified DifferenceHigh and quantitative oral bioavailability versus qualitatively poor and variable oral absorption.
ConditionsMouse pharmacokinetic study comparing plasma AUC after oral (30 mg/kg) vs. i.v. (10 mg/kg) administration.

This property simplifies experimental design for in vivo studies, enabling consistent and reproducible tumor and plasma exposure via oral gavage, thereby avoiding the complications of parenteral administration.

Demonstrated Blood-Brain Barrier Penetration for CNS Malignancy Models

Unlike many kinase and chaperone inhibitors, Cudc-305 is capable of crossing the blood-brain barrier (BBB) and achieving therapeutic concentrations in brain tissue. [1] This was substantiated by its dose-dependent antitumor activity and significant survival prolongation in an orthotopic (intracranial) mouse model of U87MG glioblastoma. [1] This CNS penetration is a critical feature not shared by many benchmark inhibitors, including 17-AAG.

Evidence DimensionBrain Tissue Exposure and Efficacy
Target Compound DataAchieves therapeutic concentrations; demonstrates efficacy in orthotopic glioblastoma models.
Comparator Or BaselineMost HSP90 inhibitors (e.g., 17-AAG class): Generally limited or unconfirmed CNS penetration.
Quantified DifferenceConfirmed CNS penetration and in vivo efficacy vs. limited penetration.
ConditionsIn vivo mouse models, specifically the U87MG orthotopic glioblastoma model.

Enables relevant in vivo studies of central nervous system cancers like glioblastoma or brain metastases, a capability not present in many standard HSP90 inhibitors.

Maintained Potency in Erlotinib-Resistant Non-Small Cell Lung Cancer (NSCLC) Models

Cudc-305 is a potent inhibitor of tumor growth in NSCLC models that have acquired resistance to EGFR inhibitors like erlotinib. It demonstrates strong anti-proliferative activity (IC50 range 120-700 nmol/L) and effectively inhibits tumor growth in xenograft models of H1975 (harboring the EGFR T790M resistance mutation) and A549 (K-ras mutation). [1] This efficacy is achieved by degrading the HSP90 client proteins, including receptor tyrosine kinases, that drive these resistance mechanisms.

Evidence DimensionAnti-tumor Activity in Resistant Models
Target Compound DataPotent growth inhibition in erlotinib-resistant NSCLC xenografts (H1975, A549).
Comparator Or BaselineErlotinib: Lacks efficacy in these models due to primary or acquired resistance mutations.
Quantified DifferenceCudc-305 retains anti-tumor activity where erlotinib fails.
ConditionsIn vivo subcutaneous xenograft models of NSCLC with defined erlotinib resistance mechanisms (EGFR T790M, K-ras).

Provides a critical research tool for investigating mechanisms to overcome or bypass resistance to first-line EGFR tyrosine kinase inhibitors, a major area of clinical and preclinical research.

Oral Dosing Studies in Long-Term Xenograft Models

Based on its 96% oral bioavailability, Cudc-305 is the right choice for long-term in vivo efficacy studies where daily oral gavage is preferred for ease of administration, reduced animal stress, and more consistent systemic exposure compared to poorly absorbed or injectable-only alternatives. [1]

Investigating Therapeutic Strategies for CNS Malignancies

Due to its demonstrated ability to cross the blood-brain barrier and achieve therapeutic levels in the brain, Cudc-305 is specifically suited for preclinical research using orthotopic models of glioblastoma or brain metastases, where compound delivery to the CNS is a primary experimental requirement. [1]

Modeling and Overcoming Acquired Resistance in NSCLC

For researchers studying drug resistance, Cudc-305 is an essential tool. Its proven efficacy in erlotinib-resistant NSCLC models, such as those with the EGFR T790M mutation, makes it the appropriate compound for investigating downstream signaling and identifying strategies to re-sensitize tumors to targeted therapies. [2]

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.6

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

442.21509539 Da

Monoisotopic Mass

442.21509539 Da

Heavy Atom Count

31

Appearance

white to off-white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

0V278OKN9G

Wikipedia

2-{[6-(Dimethylamino)-2H-1,3-benzodioxol-5-yl]sulfanyl}-1-{2-[(2,2-dimethylpropyl)amino]ethyl}-1H-imidazo[4,5-c]pyridin-4-amine

Dates

Last modified: 08-15-2023
1: Bao R, Lai CJ, Wang DG, Qu H, Yin L, Zifcak B, Tao X, Wang J, Atoyan R, Samson M, Forrester J, Xu GX, DellaRocca S, Borek M, Zhai HX, Cai X, Qian C. Targeting heat shock protein 90 with CUDC-305 overcomes erlotinib resistance in non-small cell lung cancer. Mol Cancer Ther. 2009 Dec;8(12):3296-306. Epub . PubMed PMID: 19952121.

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